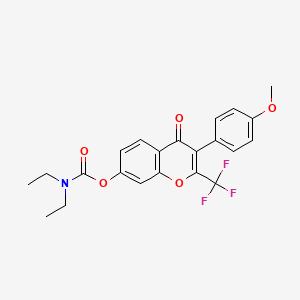

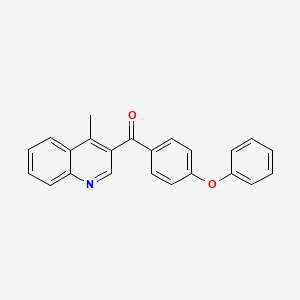

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

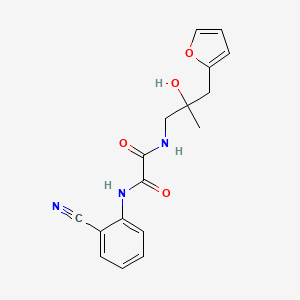

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene ring, followed by the introduction of the trifluoromethyl group, and finally the attachment of the diethylcarbamate group. Each step would require careful control of conditions to ensure selectivity and yield .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene ring system, the trifluoromethyl group, and the diethylcarbamate moiety each contribute to the overall three-dimensional shape of the molecule. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbamate group might undergo hydrolysis under acidic or basic conditions, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (carbamate) and nonpolar (trifluoromethyl) groups could impact its solubility properties. The compound’s stability could be affected by the presence of the trifluoromethyl group .Scientific Research Applications

Antibacterial Effects

- Antibacterial Activity : This compound has shown significant antibacterial effects. Research demonstrated the synthesis of related compounds, exhibiting high levels of bacteriostatic and bactericidal activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Synthesis and Characterization

- Novel Polystyrene-supported Catalysts : Studies have explored the synthesis of novel catalysts for the Michael addition, useful in synthesizing Warfarin and its analogues, which include compounds structurally similar to the specified chemical (Alonzi et al., 2014).

- Synthesis of Aromatic Carbamates : Research on condensation of related chemicals has led to the formation of chromene derivatives, contributing to the understanding of reactions and properties of such compounds (Velikorodov et al., 2014).

Phototransformation and Catalysis

- Phototransformation of Chromenones : Investigations into the phototransformation of chromenones have revealed the formation of tetracyclic scaffold compounds, providing insights into their photoreactivity (Khanna et al., 2015).

- Catalysis in Alkyne Carbocarbation : Studies have shown the use of iridium catalysts in the cleavage of C-H bonds in anisoles, resulting in chromenes under mild conditions (Romanov-Michailidis et al., 2018).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : Novel chromene based triazoles have been synthesized and evaluated for their antimicrobial activity, demonstrating potential as antimicrobial agents (Dofe et al., 2016).

Future Directions

properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-4-26(5-2)21(28)30-15-10-11-16-17(12-15)31-20(22(23,24)25)18(19(16)27)13-6-8-14(29-3)9-7-13/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDOVOBEIUQVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)

![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)

![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)